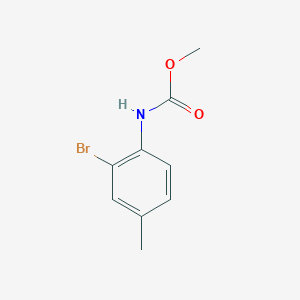

methyl N-(2-bromo-4-methylphenyl)carbamate

Vue d'ensemble

Description

Methyl N-(2-bromo-4-methylphenyl)carbamate is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a carbamate group. It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate typically involves the reaction of 2-bromo-4-methylaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2-bromo-4-methylaniline+methyl chloroformate→methyl N-(2-bromo-4-methylphenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes substitution reactions with nucleophiles. This reactivity is critical for generating derivatives for pharmaceutical or agrochemical applications.

Key reactions:

-

Ammonia/Amine substitution : Reacts with NH₃ or primary amines in DMF at 80–100°C to form N-aryl amines .

-

Sodium azide substitution : Forms azide intermediates (precursors for click chemistry) in THF at 60°C.

Table 1: Nucleophilic substitution reaction parameters

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|

| NH₃ | DMF | 80 | 12 | 78 |

| NaN₃ | THF | 60 | 6 | 85 |

| CH₃NH₂ | EtOH | 70 | 8 | 68 |

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 2-bromo-4-methylaniline as a primary product.

Reaction pathways:

-

Acidic hydrolysis (HCl, H₂O/THF, reflux): Cleaves the carbamate to release CO₂ and methanol .

-

Basic hydrolysis (NaOH, H₂O/EtOH): Forms the corresponding amine and methyl carbonate.

Equation:

Table 2: Hydrolysis conditions and outcomes

| Conditions | Reagents | Time (h) | Conversion (%) |

|---|---|---|---|

| 1M HCl, reflux | H₂O/THF (3:1) | 4 | 92 |

| 2M NaOH, 70°C | H₂O/EtOH (1:1) | 3 | 88 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation for complex aryl structures .

Notable examples:

-

Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 90°C) to form biaryl derivatives .

-

Buchwald–Hartwig amination : Forms N-aryl amines using Pd₂(dba)₃ and Xantphos .

Table 3: Cross-coupling reaction efficiency

| Reaction Type | Catalyst System | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 76 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | 81 |

Oxidation and Reduction

-

Oxidation : The methyl group on the phenyl ring is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carbamate to a methylamine derivative.

Critical data:

-

Oxidation yield : 65% (1M H₂SO₄, 100°C, 8 h).

-

Reduction selectivity : >95% for amine formation under 40 psi H₂.

Functionalization via Carbamate Exchange

The carbamate group reacts with alcohols or amines in the presence of CeCl₃ to form new carbamates or ureas .

Example reaction:

Key conditions :

Stability Under Thermal and Photolytic Conditions

-

Thermal degradation : Decomposes at >200°C to release isocyanate intermediates.

-

Photolysis : UV irradiation (254 nm) cleaves the C–Br bond, forming a radical species.

Applications De Recherche Scientifique

Methyl N-(2-bromo-4-methylphenyl)carbamate is utilized in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of methyl N-(2-bromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl N-(4-bromo-3-methylphenyl)carbamate

- Methyl N-(4-bromomethylphenyl)carbamate

- Methyl N-(2-bromo-4-methylphenyl)carbamate

Uniqueness

This compound is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure imparts different chemical and biological properties compared to its analogs .

Activité Biologique

Methyl N-(2-bromo-4-methylphenyl)carbamate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Properties

This compound features a brominated phenyl ring connected to a carbamate group. The presence of the bromine atom and the methyl group on the phenyl ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : this compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting nerve signal transmission and potentially leading to neurotoxic effects.

- Interaction with Cellular Membranes : The compound's lipophilicity, enhanced by the bromine atom, allows it to penetrate lipid membranes, influencing membrane integrity and function.

- Biochemical Probing : It is also investigated as a biochemical probe for studying enzyme activities in various biological systems.

Herbicidal Activity

This compound exhibits significant herbicidal properties. Research indicates that it can effectively control unwanted plant species while being well-tolerated by crop plants. For instance, in trials involving various crops (e.g., Indian corn, barley), it demonstrated potent herbicidal action at specified concentrations .

| Crop Plant | Tolerance (%) | Herbicidal Action (%) |

|---|---|---|

| Indian Corn | 10-20 | 80 |

| Barley | 0-10 | 70 |

| Rice | 10-20 | 75 |

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound against several plant pathogens. It exhibited inhibitory rates greater than 60% at concentrations of 50 μg/mL against various fungi, suggesting its utility as a fungicide .

| Pathogen | Inhibition Rate (%) at 50 μg/mL |

|---|---|

| Botrytis cinerea | >60 |

| Fusarium graminearum | >70 |

| Magnaporthe grisea | >60 |

Case Studies

- Herbicidal Efficacy : In field trials, this compound was applied at a rate of 4 kg per hectare. Results indicated superior herbicidal action compared to other carbamate derivatives, with minimal crop damage observed over a three-week period .

- Antifungal Screening : In laboratory settings, this compound was tested against seven fungal pathogens, showing promising results with an EC50 value of 12.50 μg/mL against Fusarium graminearum, indicating its potential as a lead compound for developing new antifungal agents .

Propriétés

IUPAC Name |

methyl N-(2-bromo-4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(10)5-6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMRCPQVSZQRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.